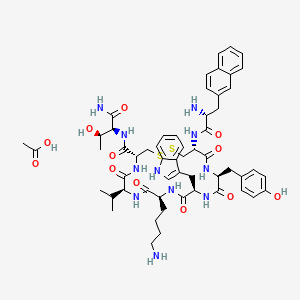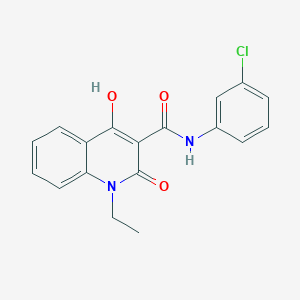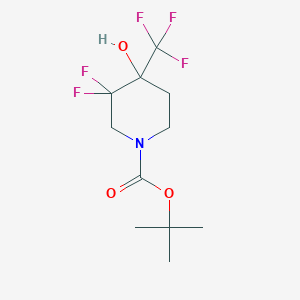
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Urea and Bis-Urea Derivatives:
- A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents highlighted their synthesis and biological evaluation. The derivatives displayed significant antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cells, and demonstrated high antioxidant activity. These findings suggest potential applications in the development of new anticancer and antioxidant agents (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities:
- Research on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for treating neurodegenerative diseases like Alzheimer's. Some derivatives also exhibited strong antioxidant activities, indicating their use in managing oxidative stress-related conditions (Kurt et al., 2015).
Herbicidal Activities:
- The design and synthesis of novel triazolinone derivatives incorporating cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores were studied for their herbicidal activities. These compounds, particularly one promising candidate, showed comparable activity to commercial products, suggesting their application in agricultural weed management (Luo et al., 2008).
Antimicrobial Agents:
- A variety of quinazolinone derivatives were synthesized and evaluated as antimicrobial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This research points to the potential use of such compounds in developing new antibacterial drugs (Patel & Patel, 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzophenone with 3-methoxyphenethyl isocyanate to form 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with 2-fluorobenzaldehyde to yield the final product.", "Starting Materials": [ "2-aminobenzophenone", "3-methoxyphenethyl isocyanate", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 3-methoxyphenethyl isocyanate in the presence of a suitable catalyst to form 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzaldehyde in the presence of a suitable base to yield (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
941946-73-2 |
Formule moléculaire |
C24H21FN4O3 |
Poids moléculaire |
432.455 |
Nom IUPAC |
1-(2-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-17-8-6-7-16(15-17)13-14-29-22(18-9-2-4-11-20(18)27-24(29)31)28-23(30)26-21-12-5-3-10-19(21)25/h2-12,15H,13-14H2,1H3,(H2,26,28,30) |
Clé InChI |
KZRNSWVGHIDPPB-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)


![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)

![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)


